KBH-A42

説明

特性

CAS番号 |

798543-50-7 |

|---|---|

分子式 |

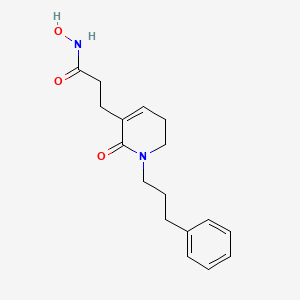

C17H22N2O3 |

分子量 |

302.37 g/mol |

IUPAC名 |

N-hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide |

InChI |

InChI=1S/C17H22N2O3/c20-16(18-22)11-10-15-9-5-13-19(17(15)21)12-4-8-14-6-2-1-3-7-14/h1-3,6-7,9,22H,4-5,8,10-13H2,(H,18,20) |

InChIキー |

QVZVOPUKMAJJHD-UHFFFAOYSA-N |

SMILES |

C1CN(C(=O)C(=C1)CCC(=O)NO)CCCC2=CC=CC=C2 |

正規SMILES |

C1CN(C(=O)C(=C1)CCC(=O)NO)CCCC2=CC=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

KBH-A42; KBH A42; KBHA42; KBH-A 42; KBH A 42; KBH-A-42; |

製品の起源 |

United States |

Foundational & Exploratory

KBH-A42: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBH-A42 is a novel, delta-lactam-based small molecule that has demonstrated significant anti-tumor activity in both in vitro and in vivo models.[1][2] As a potent histone deacetylase (HDAC) inhibitor, this compound modulates the epigenome, leading to the altered expression of key genes involved in critical cellular processes such as cell cycle progression and apoptosis.[1] This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylase (HDAC) enzymes.[1][2] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of core histones. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of previously silenced genes, including critical tumor suppressor genes and cell cycle regulators.[1] this compound has been shown to inhibit a variety of HDAC isoforms, though a detailed selectivity profile is not yet fully characterized in the public literature.[1][2]

Cellular Effects in Cancer

The downstream consequences of HDAC inhibition by this compound are two-fold, culminating in the suppression of cancer cell growth:

-

Cell Cycle Arrest: this compound induces cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.

-

Apoptosis Induction: this compound triggers programmed cell death, leading to the elimination of cancer cells.

These effects have been observed across a range of cancer cell lines, with particularly high sensitivity noted in colon cancer (SW620, SW480, HCT-15) and leukemia (K562) cells.[1][3][4]

Induction of Cell Cycle Arrest

This compound-mediated cell cycle arrest is primarily driven by the upregulation of the cyclin-dependent kinase inhibitor p21Waf1.[1] Histone hyperacetylation at the p21 promoter region increases its transcription, leading to elevated p21 protein levels. The p21 protein then binds to and inhibits cyclin-CDK complexes (such as CDK2, CDK4, and CDK6), which are essential for cell cycle progression, particularly through the G1/S transition.

The specific phase of arrest can be dose-dependent. In SW620 colon cancer cells, low doses of this compound tend to cause an arrest in the G1 phase, while higher doses lead to a G2 phase arrest.[1] In K562 leukemia cells, this compound primarily mediates a G0/G1 cell cycle arrest.

Induction of Apoptosis

This compound induces apoptosis through the activation of the caspase cascade. The upregulation of pro-apoptotic genes, resulting from HDAC inhibition, initiates this process. Studies have confirmed the activation of key caspases, including the initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), following this compound treatment.[1] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, gene expression profiling has shown that this compound can modulate the expression of other apoptosis-related genes, such as Harakiri (HRK) and TNFRSF10B, further contributing to its pro-apoptotic efficacy.[4]

Signaling Pathways

The mechanism of this compound can be visualized through two interconnected signaling pathways leading to its primary anti-cancer effects.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 1.41 | [3] |

| SW620 | Colorectal Carcinoma | Highly Sensitive | [1] |

| SW480 | Colorectal Carcinoma | Highly Sensitive | [1] |

| HCT-15 | Colorectal Carcinoma | Highly Sensitive | [1] |

| UM-UC-3 | Bladder Carcinoma | > 10 | [3] |

Note: Specific GI50/IC50 values for colon cancer cell lines are detailed in the primary publication. "Highly Sensitive" indicates that these were among the most affected cell lines in the screen.

Table 2: this compound-Induced Cell Cycle Arrest in SW620 Colon Cancer Cells

| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

|---|---|---|---|---|---|

| Control | 0 | Baseline | Baseline | Baseline | [1] |

| This compound | Low Dose | Increased | Decreased | Baseline | [1] |

| This compound | High Dose | Baseline | Decreased | Increased | [1] |

Note: Specific percentages and dose levels are available in the cited publication. This table illustrates the dose-dependent shift in cell cycle phases.

Table 3: this compound-Induced Apoptosis in K562 Leukemia Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |

|---|---|---|---|

| Control | 0 | Baseline | [4] |

| This compound | 10 | ~36% | [4] |

Note: This represents the total percentage of apoptotic cells (early and late) as determined by flow cytometry.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT-Based)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50).

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl or pure DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the GI50/IC50 value using a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells (e.g., SW620) in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvest: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~617 nm. Collect at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

Methodology:

-

Cell Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Use a 488 nm laser for excitation, collecting FITC fluorescence at ~530 nm and PI fluorescence at >670 nm.

-

Analysis: Differentiate cell populations based on staining:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is used to detect changes in protein expression levels, such as the upregulation of p21 and the cleavage of caspases.

Methodology:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on a polyacrylamide gel (e.g., 10-12% gel).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p21, anti-cleaved caspase-3, anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.

Conclusion and Future Directions

This compound is a potent HDAC inhibitor that effectively suppresses cancer cell proliferation by inducing cell cycle arrest and apoptosis. Its mechanism is rooted in the epigenetic reprogramming of cancer cells, leading to the re-expression of critical regulatory genes like p21. The compound's efficacy, particularly in sensitive colon and leukemia cancer cell lines, highlights its potential as a therapeutic candidate.

Future research should focus on elucidating the specific HDAC isoform selectivity profile of this compound to better understand its therapeutic window and potential side effects. Further investigation into its efficacy in combination with other anti-cancer agents could also reveal synergistic interactions, providing new avenues for cancer treatment strategies. The detailed methodologies and data presented in this guide offer a solid foundation for researchers to build upon these future studies.

References

- 1. A novel delta-lactam-based histone deacetylase inhibitor, this compound, induces cell cycle arrest and apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

KBH-A42: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBH-A42 is a novel, potent, and selective histone deacetylase (HDAC) inhibitor characterized by a unique δ-lactam-based chemical scaffold. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed insights into the methodologies employed in its identification and chemical preparation. The information presented herein is compiled from peer-reviewed scientific literature and publicly available data.

Discovery of this compound as a Histone Deacetylase Inhibitor

The discovery of this compound emerged from a focused effort to identify and develop novel inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in the pathogenesis of cancer and inflammatory diseases.

Initial Screening and Identification

While the specific details of the initial high-throughput screening campaign that led to the identification of the δ-lactam scaffold are not extensively detailed in the public domain, the discovery of this compound was the result of a cell-based TNF-α inhibition assay.[1] This suggests a phenotypic screening approach was employed to identify compounds with anti-inflammatory properties. This compound was identified as a promising candidate from a library of synthetic compounds due to its potent inhibitory activity against the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1]

Lead Optimization and Structure-Activity Relationship (SAR)

Following its initial identification, this compound was part of an ongoing optimization process for a series of HDAC inhibitors.[1] The core of this compound is a novel δ-lactam-based structure, which distinguishes it from many other classes of HDAC inhibitors.[2] The chemical name for this compound is N-hydroxy-3-(2-oxo-1-(3-phenylpropyl)-1,2,5,6-tetrahydropyridin-3-yl)propanamide.[2] This structure incorporates a hydroxamic acid moiety, a common zinc-binding group found in many potent HDAC inhibitors, connected to a δ-lactam core.

The optimization efforts likely focused on modifying the substituents on the δ-lactam ring and the phenylpropyl group to enhance potency, selectivity, and pharmacokinetic properties. The presence of the N-(3-phenylpropyl) group suggests an exploration of the hydrophobic pocket of the HDAC active site.

Synthesis Pathway of this compound

The synthesis of this compound and other δ-lactam-based HDAC inhibitors has been described in the scientific literature. The general synthetic strategy involves the construction of the core δ-lactam ring, followed by the introduction of the side chain and the final conversion to the hydroxamic acid.

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a single document, the key transformations can be inferred from related publications on δ-lactam-based HDAC inhibitors. The following represents a plausible synthetic route based on these sources.

General Synthetic Scheme

The synthesis of δ-lactam-based hydroxamic acids, such as this compound, typically involves a multi-step sequence. A key step in the formation of the δ-lactam ring is a ring-closing metathesis reaction of a diene intermediate. This is followed by the elaboration of the side chain and the final formation of the hydroxamic acid.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general procedures for the synthesis of similar δ-lactam-based HDAC inhibitors.

Step 1: Synthesis of the Diene Intermediate

The synthesis would likely begin with the alkylation of a suitable nitrogen-containing starting material with two different alkenyl halides to introduce the two double bonds necessary for the ring-closing metathesis.

Step 2: Ring-Closing Metathesis

The diene intermediate would then be subjected to a ring-closing metathesis reaction, likely using a ruthenium-based catalyst such as Grubbs' catalyst, to form the δ-lactam ring.

Step 3: Introduction of the Side Chain

Following the formation of the δ-lactam core, the propanoate side chain would be introduced. This could be achieved through various methods, such as a Michael addition of a suitable nucleophile to an α,β-unsaturated lactam, or by alkylation of an enolate.

Step 4: Formation of the Hydroxamic Acid

The final step in the synthesis is the conversion of the ester or carboxylic acid at the end of the side chain to the hydroxamic acid. This is typically achieved by treating the ester with hydroxylamine (B1172632) in the presence of a base.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity as both an anti-inflammatory and an anti-cancer agent.[1][3][4] Its mechanism of action is rooted in its ability to inhibit histone deacetylases, leading to changes in gene expression that affect cell cycle, apoptosis, and inflammatory pathways.

In Vitro and In Vivo Activity

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Assay | Cell Line | IC50 (µM) |

| HDAC Enzyme Activity (HeLa cell lysates) | - | 0.27 |

| TNF-α Production | LPS-stimulated RAW 264.7 | 1.10 |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 2.71 |

| NO Production (Peritoneal macrophages, 0.1 µM) | - | 38% inhibition |

| NO Production (Peritoneal macrophages, 0.3 µM) | - | 60% inhibition |

| NO Production (Peritoneal macrophages, 1.0 µM) | - | 93% inhibition |

This compound has also shown potent anti-proliferative activity against a range of human cancer cell lines.[3][4] In vivo studies using a mouse endotoxemia model demonstrated that this compound can inhibit the production of TNF-α.[1]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Studies have shown that this compound decreases the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS).[1] This is achieved, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] this compound was found to decrease the phosphorylation of p38, while not affecting the phosphorylation of ERK1/2 and SAPK/JNK.[1]

References

- 1. Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model [ouci.dntb.gov.ua]

- 2. Plant flavone apigenin inhibits HDAC and remodels chromatin to induce growth arrest and apoptosis in human prostate cancer cells: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of histone deacetylase inhibition by triazole compounds based on artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

An In-depth Technical Guide on the Biological Activity of KBH-A42 as an HDAC Inhibitor

This technical guide provides a comprehensive overview of the biological activity of KBH-A42, a novel δ-lactam-based histone deacetylase (HDAC) inhibitor. The document details its anti-tumor and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, with the chemical name N-hydroxy-3-(2-oxo-1-(3-phenylpropyl)-1,2,5,6-tetrahydropyridin-3-yl)propanamide, is a synthetic HDAC inhibitor.[1][2] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones.[3][4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and repressing gene transcription.[4] HDAC inhibitors like this compound block this action, leading to hyperacetylation of histones, a more relaxed chromatin state, and altered gene expression, which can induce outcomes such as cell cycle arrest and apoptosis in cancer cells.[1][4][5] this compound has demonstrated both anti-tumor and anti-inflammatory activities in vitro and in vivo.[1][6]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various assays, demonstrating its potency in inhibiting cancer cell growth and inflammatory responses. Its efficacy is comparable to or stronger than the well-known FDA-approved HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA).[1][2]

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (μM) | Reference |

|---|---|---|---|

| K562 | Leukemia | 1.41 | [7] |

| SW620 | Colon Cancer | Sensitive | [1] |

| SW480 | Colon Cancer | Sensitive | [1] |

| HCT-15 | Colon Cancer | Sensitive | [1] |

| UM-UC-3 | Bladder Cancer | >10 |[7] |

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Table 2: Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages

| Target | IC₅₀ (μM) | Reference |

|---|---|---|

| TNF-α Production | 1.10 | [8][9] |

| Nitric Oxide (NO) Production | 2.71 |[8][9] |

IC₅₀ (Inhibitory Concentration 50) is the concentration of the drug that causes 50% inhibition of a specific biological or biochemical function.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting a variety of HDAC isoforms, which leads to the accumulation of acetylated histones (such as histone H4) and the modulation of key signaling pathways involved in cell cycle regulation, apoptosis, and inflammation.[1][9][10]

In cancer cells, this compound's primary mechanism involves the induction of cell cycle arrest and apoptosis.[1] This is mediated through the up-regulation of the cyclin-dependent kinase inhibitor p21(Waf1).[1][5][9] The up-regulation of p21 leads to the down-regulation of cyclin-dependent kinases (CDK2, CDK4, CDK6), resulting in cell cycle arrest, primarily at the G0/G1 or G2 phase depending on the dose.[1][5] Furthermore, this compound induces apoptosis through the activation of caspases, including caspase-3, -7, -8, and -9.[1][5][11] Notably, this compound is effective in both doxorubicin-sensitive (K562) and doxorubicin-resistant, P-glycoprotein-expressing (K562/ADR) leukemia cells, suggesting its potential to overcome certain types of multidrug resistance.[5]

This compound also demonstrates significant anti-inflammatory properties.[8] In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of pro-inflammatory mediators like TNF-α and nitric oxide (NO).[6][9] This inhibition occurs at the transcriptional level, as this compound reduces the mRNA levels of TNF-α, IL-1β, IL-6, and iNOS.[6] The underlying mechanism involves the differential regulation of MAP kinases. Specifically, this compound decreases the phosphorylation of p38 MAP kinase, while the phosphorylation of ERK1/2 and SAPK/JNK remains unaffected.[6][9] Interestingly, this compound does not alter the DNA binding of the transcription factor NF-κB, but it does increase the DNA binding of AP-1.[6][9] The inhibition of the p38 pathway appears to be a key component of its anti-inflammatory action.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

This assay measures the enzymatic activity of HDACs and is used to determine the inhibitory potential of compounds like this compound.[12]

-

Reagent Preparation : Prepare an assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution containing a protease (e.g., trypsin), and the test compound (this compound) at various concentrations.[12]

-

Reaction Setup : In a 96-well plate, add the HDAC enzyme source (purified enzyme or nuclear extract), the substrate, and either this compound or a vehicle control.

-

Incubation : Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow the deacetylation reaction to occur.

-

Development : Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).[12]

-

Measurement : Incubate for a short period (e.g., 15-30 minutes) and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Analysis : The fluorescence intensity is proportional to HDAC activity. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells, which is an indicator of cell health and proliferation.[7][13][14]

-

Cell Seeding : Seed cells (e.g., K562, UM-UC-3) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.[7]

-

Compound Treatment : Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).[15]

-

Reagent Addition : Add a tetrazolium salt solution (e.g., MTT, XTT, MTS) to each well and incubate at 37°C for 1-4 hours.[13][16] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan (B1609692) product.[13]

-

Solubilization (for MTT) : If using MTT, add a solubilization solution (e.g., DMSO or an SDS-based solution) to dissolve the insoluble formazan crystals.[13][17] This step is not required for XTT or MTS as their formazan products are water-soluble.[14]

-

Absorbance Reading : Measure the absorbance of the colored solution using a microplate spectrophotometer at an appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT/MTS).[16][18]

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the GI₅₀ value.

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7][11]

-

Cell Plating and Treatment : Plate cells in a 96-well plate and treat with different concentrations of this compound for the desired time (e.g., 24 hours).[7]

-

Reagent Preparation and Addition : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add an equal volume of the reagent to each well.[7]

-

Incubation : Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light. The reagent contains a luminogenic caspase-3/7 substrate; cleavage of this substrate by active caspases generates a luminescent signal.

-

Luminescence Measurement : Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis : The luminescent signal is proportional to the amount of active caspase 3/7. Compare the signals from treated cells to untreated controls to determine the fold-increase in apoptosis.

Western blotting is used to detect specific proteins in a sample and can quantify changes in post-translational modifications, such as histone acetylation, following treatment with this compound.[9]

-

Cell Lysis and Histone Extraction : Treat cells (e.g., HeLa or SW620) with this compound for a set time.[1][9] Harvest the cells and perform histone extraction, often using an acid extraction method to isolate these basic proteins.[4]

-

Protein Quantification : Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).[4]

-

SDS-PAGE : Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), typically on a high percentage gel (e.g., 15%) due to the small size of histones.[4][9][19]

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

-

Blocking : Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H4) overnight at 4°C.[4][9] A parallel blot should be run with an antibody against a total histone (e.g., anti-total H3 or H4) to serve as a loading control.

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[4]

-

Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify the band intensity and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Conclusion

This compound is a potent, novel HDAC inhibitor with significant anti-tumor and anti-inflammatory activities. It effectively suppresses the growth of various cancer cell lines, including multidrug-resistant variants, by inducing cell cycle arrest and apoptosis through the p21 and caspase pathways.[1][5] Additionally, it mitigates inflammatory responses by inhibiting the p38 MAPK pathway and reducing the production of pro-inflammatory cytokines.[6][9] The comprehensive data and established protocols outlined in this guide underscore the potential of this compound as a promising therapeutic candidate for the treatment of human cancers and inflammatory diseases.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. A novel delta-lactam-based histone deacetylase inhibitor, this compound, induces cell cycle arrest and apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a histone deacetylase inhibitor, inhibits the growth of doxorubicin-resistant leukemia cells expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitor this compound inhibits cytokine production in RAW 264.7 macrophage cells and in vivo endotoxemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Histone deacetylase inhibitor this compound inhibits cytokine production in RAW 264.7 macrophage cells and in vivo endotoxemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 11. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell viability assays | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

KBH-A42: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBH-A42 is a novel, potent, delta-lactam-based histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor and anti-inflammatory activities. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams. The primary mechanism of this compound involves the inhibition of HDAC enzymes, leading to hyperacetylation of histones and subsequent alterations in gene expression. This culminates in cell cycle arrest, induction of apoptosis in cancer cells, and suppression of pro-inflammatory cytokine production. This document serves as a comprehensive resource for researchers and professionals involved in the development of HDAC inhibitors for therapeutic applications.

Target Identification: Histone Deacetylases (HDACs)

This compound has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from the ε-N-acetyl lysine (B10760008) residues of histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.

In Vitro HDAC Inhibition

This compound has been shown to inhibit a variety of HDAC isoforms.[1] In enzyme assays using partially purified HDAC enzymes from HeLa cell lysates, this compound demonstrated potent inhibitory activity.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Cell Line/Source | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| HDAC Enzyme | HeLa Cell Lysate | 0.27 | SAHA | Comparable |

| TNF-α Production | LPS-induced RAW 264.7 | 1.10 | SAHA | Comparable |

| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 | 2.71 | SAHA | Comparable |

In Vitro Validation: Anti-Proliferative and Pro-Apoptotic Activity

The anti-tumor activity of this compound has been validated across a panel of human cancer cell lines, with particular sensitivity observed in colon cancer and leukemia cells.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Anti-Proliferative Activity in Cancer Cell Lines

This compound has been shown to significantly suppress the proliferation of various human cancer cell lines.[2] The half-maximal growth inhibitory concentration (GI50) has been determined for a range of cell lines, highlighting a cell-type-specific response.[3]

Table 2: Anti-Proliferative Activity (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| K562 | Leukemia | 1.41 |

| SW620 | Colon Cancer | Sensitive |

| SW480 | Colon Cancer | Sensitive |

| HCT-15 | Colon Cancer | Sensitive |

| UM-UC-3 | Bladder Cancer | >10 |

Note: "Sensitive" indicates that the cell line was reported as being sensitive to this compound, but a specific GI50 value was not provided in the search results.

Induction of Cell Cycle Arrest and Apoptosis

This compound induces cell cycle arrest at the G1 or G2 phase, depending on the dose, and promotes apoptosis.[1] This is mediated through the up-regulation of the cyclin-dependent kinase inhibitor p21(Waf1) and the activation of caspases.[1] In doxorubicin-resistant leukemia cells expressing P-glycoprotein (P-gp), this compound effectively inhibits cell growth, suggesting its potential to overcome multidrug resistance.

In Vivo Validation: Xenograft Tumor Models

The anti-tumor efficacy of this compound has been confirmed in vivo using human tumor xenograft models.[1][2]

Inhibition of Tumor Growth

In a human tumor xenograft model using Balb/c nude mice, this compound significantly inhibited the growth of SW620 colon cancer tumors and K562 leukemia tumors.[1][2]

Table 3: In Vivo Anti-Tumor Activity of this compound

| Tumor Model | Cell Line | Host | Outcome |

| Human Tumor Xenograft | SW620 (Colon) | Nude Mice | Inhibited tumor growth |

| Human Tumor Xenograft | K562 (Leukemia) | Balb/c Nude Mice | Significantly inhibited tumor growth |

| Human Tumor Xenograft | UM-UC-3 (Bladder) | Balb/c Nude Mice | Slightly inhibited tumor growth |

Signaling Pathways of this compound Action

The molecular mechanism of this compound's anti-tumor effects involves the modulation of key signaling pathways that control the cell cycle and apoptosis.

Caption: this compound inhibits HDACs, leading to increased histone acetylation, p21 upregulation, cell cycle arrest, and caspase-mediated apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound.

HDAC Enzyme Assay

This protocol is for determining the in vitro inhibitory activity of this compound on HDAC enzymes.

-

Enzyme Source: Partially purified HDAC enzymes are obtained from HeLa cell nuclear extracts.

-

Substrate: A fluorescent substrate, such as Fluor de Lys (Biomol), which contains an acetylated lysine side chain, is used.

-

Reaction: HeLa nuclear extracts are incubated with the substrate and various concentrations of this compound at 25°C for 20 minutes.

-

Stopping the Reaction: The reaction is stopped by adding a developer solution (e.g., Fluor de Lys developer).

-

Detection: Fluorescence is measured using a microplate spectrofluorometer with an excitation wavelength of 360 nm and an emission at 460 nm.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the GI50 value is calculated.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for p21 and Caspases

This protocol is for detecting changes in the expression of key proteins involved in this compound's mechanism of action.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p21, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software.

Human Tumor Xenograft Model

This protocol is for evaluating the in vivo anti-tumor efficacy of this compound.

-

Cell Implantation: A suspension of human cancer cells (e.g., SW620 or K562) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or Balb/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (administered via an appropriate route, e.g., intraperitoneal injection), while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the final tumor weights are recorded.

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

Conclusion

This compound is a promising novel HDAC inhibitor with potent anti-tumor and anti-inflammatory activities. Its target has been clearly identified as HDAC enzymes, and its mechanism of action, involving the induction of cell cycle arrest and apoptosis through epigenetic modulation, has been well-validated in both in vitro and in vivo models. The detailed protocols and summarized data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cancer and inflammatory diseases. The provided signaling pathway diagrams offer a clear visual representation of its molecular mechanism, aiding in the understanding of its therapeutic effects.

References

- 1. Histone deacetylase inhibitor this compound inhibits cytokine production in RAW 264.7 macrophage cells and in vivo endotoxemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Potential of KBH-A42: A Technical Overview

Initial searches for publicly available data on the anti-inflammatory properties of a compound designated "KBH-A42" have yielded no specific results. This suggests that this compound may be a novel, proprietary, or developmental compound not yet described in peer-reviewed scientific literature or public databases.

Therefore, this guide cannot provide specific quantitative data, experimental protocols, or detailed signaling pathways directly attributed to this compound at this time.

To proceed with a comprehensive analysis as requested, it would be necessary for researchers, scientists, and drug development professionals to have access to internal or unpublished data regarding this compound. Should such data be available, the following framework outlines the expected structure and content of an in-depth technical guide, which can be populated with the specific experimental findings for this compound.

Quantitative Assessment of Anti-Inflammatory Activity

A crucial aspect of characterizing any potential anti-inflammatory agent is the quantitative evaluation of its efficacy. This data is typically presented in a clear, tabular format to facilitate comparison across different assays and conditions.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay Type | Cell Line | Inflammatory Stimulus | This compound Concentration | Outcome Measure | Result (e.g., IC50, % Inhibition) |

| Nitric Oxide (NO) Assay | RAW 264.7 | Lipopolysaccharide (LPS) | [Specify] | NO Production | [Specify] |

| Pro-inflammatory Cytokine Assay (ELISA) | THP-1 | LPS | [Specify] | TNF-α, IL-6, IL-1β levels | [Specify] |

| Cyclooxygenase (COX) Inhibition Assay | [Specify] | Arachidonic Acid | [Specify] | COX-1/COX-2 Activity | [Specify] |

| NF-κB Reporter Assay | HEK293T | TNF-α | [Specify] | Luciferase Activity | [Specify] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections would describe the protocols used to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: A detailed description of the cell lines used (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes, HEK293T human embryonic kidney cells), including culture medium, supplements, and incubation conditions.

-

Compound Preparation: The protocol for dissolving and diluting this compound to the desired concentrations for treatment.

-

Stimulation: The specific concentrations and incubation times for inflammatory stimuli such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol would detail the steps for seeding cells, pre-treating with this compound, stimulating with LPS, and then measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.

Pro-inflammatory Cytokine Quantification (ELISA)

This section would describe the protocol for treating cells with this compound and an inflammatory stimulus, followed by the collection of cell culture supernatants. The concentrations of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β would then be quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, detailing the manufacturer and procedure.

Western Blot Analysis for Signaling Proteins

To investigate the molecular mechanism, this protocol would outline the procedures for cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, and immunoblotting with specific antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK).

Visualization of Cellular Signaling Pathways

Understanding the mechanism of action of this compound involves mapping its effects on intracellular signaling cascades that regulate inflammation. Graphviz diagrams would be used to visualize these pathways.

Hypothetical NF-κB Signaling Pathway Inhibition by this compound

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. A diagram would illustrate how an inflammatory stimulus like TNF-α or LPS typically activates this pathway, leading to the transcription of pro-inflammatory genes, and where this compound is hypothesized to intervene.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

A workflow diagram would provide a clear, step-by-step visualization of the experimental process, from cell culture to data analysis.

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

KBH-A42: A Technical Guide to its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBH-A42 is a novel synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as both an anti-cancer and anti-inflammatory agent. By inhibiting HDAC enzymes, this compound effectively increases the acetylation of histones, leading to chromatin relaxation and altered gene expression. This guide provides a comprehensive overview of the technical aspects of this compound's effects on histone acetylation, including quantitative data on its inhibitory activities, detailed experimental protocols for assessing its impact, and visualizations of the key signaling pathways involved.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The dynamic balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) governs the acetylation status of lysine (B10760008) residues on histone tails. Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, by promoting a condensed chromatin structure that represses the transcription of tumor suppressor and anti-inflammatory genes.

This compound emerges as a potent inhibitor of HDACs, offering a promising therapeutic strategy to counteract these pathological processes. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's mechanism of action with a focus on its effect on histone acetylation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, providing valuable insights into its potency and selectivity. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Activity of this compound

| Target | Assay System | IC50 Value (µM) | Reference |

| HDAC Enzyme | Partially purified from HeLa cell lysates | 0.27 | [1] |

| TNF-α Production | LPS-induced RAW 264.7 cells | 1.10 | [1] |

| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 2.71 | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| K562 | Leukemia | Most sensitive of 14 cell lines tested | [2][3] |

| SW620 | Colon Cancer | Sensitive | [4] |

| SW480 | Colon Cancer | Sensitive | [4] |

| HCT-15 | Colon Cancer | Sensitive | [4] |

| UM-UC-3 | Bladder Cancer | Least sensitive of 14 cell lines tested | [2][3] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cell cycle regulation, apoptosis, and inflammation.

Anti-Cancer Signaling Pathway

In cancer cells, this compound's inhibition of HDACs leads to the accumulation of acetylated histones, which in turn activates the transcription of genes involved in cell cycle arrest and apoptosis.

Anti-Inflammatory Signaling Pathway

This compound also demonstrates anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. This is achieved, in part, through the modulation of the MAP kinase signaling pathway.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments cited in the literature.

Western Blot Analysis of Histone Acetylation

This protocol is for the detection and quantification of changes in histone acetylation levels in response to this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control

-

Ice-cold PBS

-

Histone Extraction Buffer

-

0.4 N H₂SO₄

-

Tris-HCl, pH 8.0

-

BCA Protein Assay Kit

-

4X Laemmli sample buffer

-

15% SDS-PAGE gel

-

PVDF or nitrocellulose membrane (0.2 µm)

-

Ponceau S staining solution

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Histone Extraction:

-

Wash treated cells twice with ice-cold PBS.

-

Scrape cells and centrifuge at 1,500 rpm for 5 minutes at 4°C.

-

Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant containing histones to a new tube and precipitate with 10 volumes of ice-cold acetone (B3395972) overnight at -20°C.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C, discard the supernatant, and air-dry the pellet.

-

Resuspend the histone pellet in Tris-HCl, pH 8.0.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Mix 15-20 µg of histone extract with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 15% SDS-PAGE gel and run at 100-120V.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Verify transfer efficiency with Ponceau S staining.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the association of specific proteins with DNA in the context of this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (B43269) (1% final concentration)

-

Glycine (B1666218) (125 mM final concentration)

-

Ice-cold PBS

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Sonicator

-

Antibody of interest (e.g., against a specific transcription factor)

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR primers for target and control genomic regions

Procedure:

-

Cross-linking and Cell Lysis:

-

Crosslink proteins to DNA by adding formaldehyde to the cell culture medium for 10 minutes at room temperature.

-

Quench the reaction with glycine for 5 minutes.

-

Wash cells twice with ice-cold PBS and harvest.

-

Lyse the cells with Cell Lysis Buffer.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in Nuclear Lysis Buffer.

-

Sonicate the lysate to shear chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin with the specific antibody or control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Perform sequential washes with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

qPCR Analysis:

Conclusion

This compound is a potent HDAC inhibitor with well-documented anti-cancer and anti-inflammatory activities. Its ability to increase histone acetylation and modulate key signaling pathways underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to support further investigation into the mechanisms of action and clinical applications of this compound. As research in this area progresses, a deeper understanding of the nuanced effects of this compound on the epigenome will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Histone deacetylase inhibitor this compound inhibits cytokine production in RAW 264.7 macrophage cells and in vivo endotoxemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

KBH-A42: A Technical Guide to its Anti-Cancer Mechanisms of Cell Cycle Arrest and Apoptosis

For Immediate Release

This technical guide provides an in-depth overview of the molecular mechanisms by which KBH-A42, a novel histone deacetylase (HDAC) inhibitor, exerts its anti-neoplastic effects through the induction of cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics.

Core Concepts: this compound as a Histone Deacetylase Inhibitor

This compound is a novel delta-lactam-based histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. This activity underlies its potent anti-cancer effects, which are primarily mediated through the induction of cell cycle arrest and programmed cell death (apoptosis).

Data Presentation: Quantitative Effects of this compound

The anti-proliferative activity of this compound has been demonstrated across various cancer cell lines, with a particular sensitivity noted in colon cancer cells such as SW620.[1][2] The following tables summarize the dose-dependent effects of this compound on cell cycle distribution and apoptosis in SW620 human colon cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in SW620 Cells

| This compound Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 55.2 | 28.4 | 16.4 |

| 0.5 | 68.5 | 18.2 | 13.3 |

| 1 | 75.1 | 12.5 | 12.4 |

| 2.5 | 50.3 | 15.1 | 34.6 |

| 5 | 35.8 | 10.2 | 54.0 |

Data represent the percentage of cells in each phase of the cell cycle after 24 hours of treatment with this compound. At lower concentrations (0.5 and 1 µM), this compound induces a G1 phase arrest, while at higher concentrations (2.5 and 5 µM), a G2/M phase arrest is observed.[1]

Table 2: Induction of Apoptosis by this compound in SW620 Cells

| This compound Concentration (µM) | % of Apoptotic Cells (Annexin V positive) |

| 0 (Control) | 3.2 |

| 1 | 8.5 |

| 2.5 | 15.7 |

| 5 | 28.4 |

Data represent the percentage of apoptotic cells as determined by Annexin V staining followed by flow cytometry after 48 hours of treatment with this compound.

Signaling Pathways and Molecular Mechanisms

This compound-induced cell cycle arrest and apoptosis are orchestrated through distinct signaling pathways.

Cell Cycle Arrest Signaling Pathway

The arrest of the cell cycle is primarily mediated by the up-regulation of the cyclin-dependent kinase inhibitor p21Waf1.[1][2] As an HDAC inhibitor, this compound increases the acetylation of histones around the p21Waf1 gene promoter, leading to its transcriptional activation. The p21Waf1 protein then binds to and inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby causing a halt in either the G1 or G2/M phase.

Apoptosis Signaling Pathway

This compound induces apoptosis through the activation of the caspase cascade. This involves the activation of initiator caspases, such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), which in turn activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Cycle Analysis via Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of SW620 cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: SW620 cells are cultured in appropriate media and seeded in 6-well plates. After 24 hours, the cells are treated with varying concentrations of this compound (0, 0.5, 1, 2.5, and 5 µM) for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the intensity of the PI fluorescence.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and PI staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic or late apoptotic cells with compromised membrane integrity.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: SW620 cells are cultured and treated with this compound as described in the cell cycle analysis protocol.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.

Western Blot Analysis for p21Waf1 and Caspase Activation

This protocol details the detection of changes in protein expression of p21Waf1 and the cleavage of caspases by Western blotting.

Methodology:

-

Protein Extraction: Following treatment with this compound, SW620 cells are lysed in a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p21Waf1, cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent HDAC inhibitor that effectively induces cell cycle arrest and apoptosis in colon cancer cells. Its mechanism of action involves the upregulation of the cell cycle inhibitor p21Waf1 and the activation of the caspase cascade. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the anti-cancer properties of this compound and other HDAC inhibitors. These findings underscore the therapeutic potential of targeting histone deacetylases in cancer treatment.

References

The Role of KBH-A42 in Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBH-A42 is a novel, synthetic δ-lactam-based histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in both oncology and inflammatory disease research. By targeting HDAC enzymes, this compound modulates the acetylation status of histones and other proteins, leading to profound changes in gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its role in regulating gene expression to induce anti-cancer effects and exert anti-inflammatory properties. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression. In various pathological conditions, including cancer and inflammatory diseases, the activity of HDACs is often dysregulated.

This compound, with the chemical name N-hydroxy-3-(2-oxo-1-(3-phenylpropyl)-1,2,5,6-tetrahydropyridin-3-yl)propanamide, has emerged as a potent inhibitor of multiple HDAC isoforms.[1] Its activity has been shown to be comparable to or stronger than the FDA-approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA).[1][2] This guide will delve into the core mechanisms of this compound, providing the necessary technical details for its study and potential therapeutic application.

Core Mechanism of Action: HDAC Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylase enzymes. This inhibition leads to an accumulation of acetylated histones, particularly histone H4, which relaxes the chromatin structure and makes it more accessible to transcription factors, thereby altering gene expression.[3]

Quantitative Data: Inhibitory Activity

This compound has been shown to be a potent inhibitor of HDACs and downstream inflammatory mediators. The following table summarizes the key inhibitory concentrations (IC50) identified in preclinical studies.

| Target | System | IC50 Value | Reference |

| HDAC Enzyme (from HeLa cell lysate) | Enzyme Assay | 0.27 µM | [3] |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | 1.10 µM | [3][4] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 2.71 µM | [3][4] |

Role in Cancer: Induction of Cell Cycle Arrest and Apoptosis

In the context of oncology, this compound exerts its anti-tumor effects primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity noted in colon and leukemia cells.[1][5]

Signaling Pathway: Anti-Cancer Mechanism

The anti-cancer activity of this compound is initiated by its inhibition of HDACs, leading to histone hyperacetylation. This alters the transcription of key cell cycle regulatory genes, most notably the cyclin-dependent kinase inhibitor p21(Waf1). The upregulation of p21(Waf1) leads to cell cycle arrest, primarily at the G1 or G2 phase.[1][6] Subsequently, this compound triggers the apoptotic cascade through the activation of caspases, including caspase-8, caspase-9, and the executioner caspases-3 and -7.[6][7]

References

- 1. A novel delta-lactam-based histone deacetylase inhibitor, this compound, induces cell cycle arrest and apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Histone deacetylase inhibitor this compound inhibits cytokine production in RAW 264.7 macrophage cells and in vivo endotoxemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a histone deacetylase inhibitor, inhibits the growth of doxorubicin-resistant leukemia cells expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene expression profiling of this compound, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of KBH-A42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of KBH-A42, a novel delta-lactam-based histone deacetylase (HDAC) inhibitor. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound, focusing on its anti-cancer and anti-inflammatory activities.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW620 | Colon Cancer | Most Sensitive | [1] |

| SW480 | Colon Cancer | Sensitive | [1] |

| HCT-15 | Colon Cancer | Sensitive | [1] |

| K562 | Leukemia | Most Sensitive | [2] |

| K562/ADR | Doxorubicin-Resistant Leukemia | Effective Inhibition | [2] |

| UM-UC-3 | Bladder Cancer | Least Sensitive | [2] |

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. "Most Sensitive," "Sensitive," and "Least Sensitive" are based on the descriptive findings of the cited studies.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Line/System | IC50 (µM) | Reference |

| HDAC Enzyme Activity | HeLa Cell Lysate | Not Specified | [1] |

| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | Not Specified | |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the studies of this compound. These protocols are based on the available information and standard laboratory procedures.

HDAC Enzyme Activity Assay

-

Objective: To determine the inhibitory effect of this compound on histone deacetylase activity.

-

Materials:

-

HeLa cell nuclear extract (as a source of HDAC enzymes)

-

This compound (test compound)

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer (e.g., Trypsin in a suitable buffer)

-

96-well black microplates

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add HeLa nuclear extract to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the HDAC fluorometric substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Proliferation (XTT) Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., SW620, K562, UM-UC-3)

-

Complete cell culture medium

-

This compound

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

-

Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 48 hours).

-

Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

Human cancer cell lines

-

This compound

-